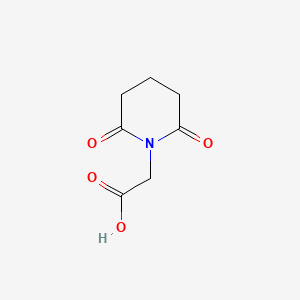

2-(2,6-Dioxopiperidin-1-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dioxopiperidin-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c9-5-2-1-3-6(10)8(5)4-7(11)12/h1-4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSJKTIGAIAJHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Prepared for: Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-(2,6-Dioxopiperidin-1-yl)acetic acid

Authored by: Gemini, Senior Application Scientist

Abstract

2-(2,6-Dioxopiperidin-1-yl)acetic acid is a chemical compound of interest within the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its fundamental physicochemical properties, including its molecular formula and weight. The document is structured to provide researchers and scientists with the core information necessary for its identification, characterization, and potential use in synthetic applications.

Core Molecular Attributes

The foundational characteristics of a molecule are its chemical formula and molecular weight. These properties are critical for a wide range of applications, from stoichiometric calculations in chemical synthesis to the interpretation of mass spectrometry data.

Chemical Formula and Molecular Weight

The chemical formula for 2-(2,6-Dioxopiperidin-1-yl)acetic acid is C7H9NO4[1]. This formula indicates that each molecule is composed of seven carbon atoms, nine hydrogen atoms, one nitrogen atom, and four oxygen atoms.

The molecular weight is a crucial parameter for experimental work. The calculated monoisotopic mass of 2-(2,6-Dioxopiperidin-1-yl)acetic acid is 171.05316 Da[1]. For practical laboratory applications, the molar mass is often used, which for this compound is approximately 171.05 g/mol .

A summary of these key identifiers is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C7H9NO4 | PubChemLite[1] |

| Monoisotopic Mass | 171.05316 Da | PubChemLite[1] |

| Molar Mass | ~171.05 g/mol | Calculated |

Table 1: Core Molecular Properties

Structural Representation

The structural formula provides insight into the connectivity of atoms within the molecule. 2-(2,6-Dioxopiperidin-1-yl)acetic acid features a piperidine-2,6-dione ring system, which is also the core structure of glutarimide. An acetic acid group is attached to the nitrogen atom of this ring.

The relationships between the constituent parts of the molecule can be visualized as follows:

Figure 1: Conceptual diagram of the molecular components of 2-(2,6-Dioxopiperidin-1-yl)acetic acid.

Physicochemical Properties and Characterization

Understanding the physicochemical properties of a compound is essential for its handling, formulation, and analysis. While extensive experimental data for 2-(2,6-Dioxopiperidin-1-yl)acetic acid is not widely published, predictions based on its structure can provide valuable insights.

Predicted Properties

Computational models are frequently used in drug development to predict the properties of molecules. For 2-(2,6-Dioxopiperidin-1-yl)acetic acid, the predicted XlogP value is -0.9[1]. This negative value suggests that the compound is likely to be hydrophilic, with a preference for aqueous environments over lipid-like environments. This is an important consideration for potential biological applications and for selecting appropriate solvent systems in experimental work.

Analytical Characterization

The definitive identification of 2-(2,6-Dioxopiperidin-1-yl)acetic acid in a laboratory setting would rely on a combination of analytical techniques.

2.2.1. Mass Spectrometry

Mass spectrometry is a key technique for determining the molecular weight of a compound. In an electrospray ionization (ESI) mass spectrum, one would expect to observe ions corresponding to the protonated molecule [M+H]+ at an m/z of approximately 172.06044, or the deprotonated molecule [M-H]- at an m/z of approximately 170.04588[1]. The high-resolution mass of these ions would be used to confirm the elemental composition.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would be used to elucidate the chemical structure. The ¹H NMR spectrum would be expected to show signals corresponding to the protons on the piperidine ring and the methylene protons of the acetic acid group. The chemical shifts and coupling patterns of these signals would provide confirmation of the connectivity of the atoms.

A general workflow for the analytical characterization of a synthesized batch of 2-(2,6-Dioxopiperidin-1-yl)acetic acid is outlined below.

Figure 2: Workflow for the analytical characterization of 2-(2,6-Dioxopiperidin-1-yl)acetic acid.

Synthetic Considerations

The synthesis of 2-(2,6-Dioxopiperidin-1-yl)acetic acid would likely involve the N-alkylation of 2,6-dioxopiperidine (glutarimide) with a suitable two-carbon electrophile containing a carboxylic acid or a precursor group.

General Synthetic Approach

A plausible synthetic route would involve the reaction of glutarimide with an alpha-haloacetic acid ester, such as ethyl bromoacetate, in the presence of a base. The resulting ester would then be hydrolyzed to yield the desired carboxylic acid.

The choice of base and solvent would be critical to optimize the reaction yield and minimize side reactions. A non-nucleophilic base would be preferred to avoid reaction with the ester functionality.

Applications in Research and Drug Development

While 2-(2,6-Dioxopiperidin-1-yl)acetic acid itself is not a widely known therapeutic agent, the 2,6-dioxopiperidine core is a key structural feature in a class of drugs known as immunomodulatory imide drugs (IMiDs). These include thalidomide, lenalidomide, and pomalidomide, which are used in the treatment of various cancers.

The acetic acid moiety provides a handle for further chemical modification. It could be used, for example, as a linker to attach the 2,6-dioxopiperidine scaffold to other molecules of interest, such as proteins or targeting ligands, in the development of novel therapeutic agents like PROTACs (PROteolysis TArgeting Chimeras).

References

-

PubChemLite. 2-(2,6-dioxopiperidin-1-yl)acetic acid. Available at: [Link]. Accessed February 2026.

Sources

Solubility of 2-(2,6-Dioxopiperidin-1-yl)acetic acid in DMSO and water

An In-Depth Technical Guide to the Solubility of 2-(2,6-Dioxopiperidin-1-yl)acetic acid in DMSO and Water

This guide provides a comprehensive technical overview of the solubility of 2-(2,6-dioxopiperidin-1-yl)acetic acid, a molecule of interest in contemporary drug discovery. Recognizing that solubility is a critical determinant of a compound's therapeutic potential, this document moves beyond a simple data sheet. Instead, it offers a foundational understanding of the principles governing the solubility of this compound and presents a detailed, field-proven methodology for its empirical determination. This approach is designed to empower researchers, scientists, and drug development professionals to generate reliable and reproducible solubility data, a cornerstone for advancing any chemical entity through the development pipeline.

The Critical Role of Solubility in Drug Development

Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that profoundly influences a drug candidate's journey from the laboratory to the clinic.[1][2] Poor aqueous solubility can be a significant impediment, often leading to low bioavailability, which in turn compromises therapeutic efficacy.[3][4] Therefore, a thorough understanding and accurate measurement of a compound's solubility in relevant solvent systems are paramount in the early stages of drug discovery.[4][5] This guide focuses on two of the most ubiquitous solvents in this field: Dimethyl Sulfoxide (DMSO), the universal solvent for initial compound screening, and water, the biological medium.

Physicochemical Profile of 2-(2,6-Dioxopiperidin-1-yl)acetic acid

A predictive assessment of a compound's solubility begins with an analysis of its chemical structure.

Molecular Structure:

Caption: Chemical structure of 2-(2,6-dioxopiperidin-1-yl)acetic acid.

Predicted Solubility Characteristics:

-

Aqueous Solubility (Water): The molecule possesses a carboxylic acid moiety (-COOH), which is a key determinant of its aqueous solubility. This group is ionizable; at physiological pH, it will be predominantly deprotonated to form a carboxylate anion, significantly enhancing its interaction with polar water molecules.[6] The two carbonyl groups (C=O) in the piperidine-dione ring are also polar and can act as hydrogen bond acceptors, further contributing to water solubility.[7] However, the aliphatic carbon backbone of the piperidine ring is nonpolar and will detract from aqueous solubility. Overall, 2-(2,6-dioxopiperidin-1-yl)acetic acid is expected to exhibit moderate aqueous solubility, which will be pH-dependent.

-

DMSO Solubility: Dimethyl sulfoxide (DMSO) is a highly polar, aprotic solvent.[8][9] Its strong hydrogen bond accepting capacity and high dielectric constant make it an excellent solvent for a wide range of organic molecules, including those with both polar and nonpolar functionalities.[10][11] It is anticipated that 2-(2,6-dioxopiperidin-1-yl)acetic acid will be highly soluble in DMSO.

Thermodynamic vs. Kinetic Solubility: A Foundational Distinction

In the context of drug discovery, it is crucial to differentiate between two types of solubility measurements: thermodynamic and kinetic.

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure, when the solution is in equilibrium with the most stable solid form of the solute.[12][13] It is a path-independent value and is the gold standard for characterizing a compound's intrinsic solubility. The shake-flask method, detailed in this guide, is the accepted procedure for determining thermodynamic solubility.[13]

-

Kinetic Solubility: This is a measure of the concentration at which a compound, typically dissolved in a stock solution of DMSO, precipitates when diluted into an aqueous buffer.[14][15] The resulting value can be higher than the thermodynamic solubility because it may represent a supersaturated or metastable state.[12] While less precise, kinetic solubility assays are high-throughput and often used for initial screening of large compound libraries.[15]

For lead optimization and formulation development, a definitive understanding of the thermodynamic solubility is indispensable.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The following protocol outlines the "shake-flask" method, a robust and widely accepted technique for determining the thermodynamic solubility of a compound.[16]

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to allow the system to reach equilibrium. After this period, the undissolved solid is removed, and the concentration of the dissolved compound in the supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).

Workflow Diagram

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Accurately weigh an amount of 2-(2,6-dioxopiperidin-1-yl)acetic acid that is in clear excess of its expected solubility into a suitable vial (e.g., a 2 mL glass vial). A starting point could be 2-5 mg of the compound.

-

Using a calibrated pipette, add a precise volume of the solvent (e.g., 1 mL of DMSO or purified water).

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare at least three replicates for each solvent.

-

-

Equilibration:

-

Place the vials on an orbital shaker or use a magnetic stirrer.

-

Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period. A duration of 24 to 72 hours is common to ensure equilibrium is reached.[13] It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand briefly.

-

To separate the undissolved solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).

-

Carefully collect the supernatant using a pipette, ensuring not to disturb the solid pellet.

-

For aqueous samples, it is recommended to filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining fine particles.[17]

-

-

Quantification by HPLC:

-

Preparation of Calibration Standards: Prepare a series of standard solutions of 2-(2,6-dioxopiperidin-1-yl)acetic acid of known concentrations in the respective solvent. The concentration range should bracket the expected solubility.

-

Sample Preparation: Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

HPLC Analysis: Inject the prepared standards and diluted samples onto a suitable HPLC system, typically with a UV detector.[18][19][20] A reverse-phase C18 column is often a good starting point. The mobile phase will need to be optimized but could consist of a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape.[21]

-

Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use the linear regression equation from this curve to calculate the concentration of the diluted sample.[20]

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the concentration determined by HPLC by the dilution factor.

-

Express the final solubility in units such as mg/mL or µM.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner. The following table serves as a template for recording experimental results.

| Compound | Solvent | Temperature (°C) | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Mean Solubility (mg/mL) | Standard Deviation |

| 2-(2,6-Dioxopiperidin-1-yl)acetic acid | DMSO | 25 | |||||

| 2-(2,6-Dioxopiperidin-1-yl)acetic acid | Water | 25 | |||||

| 2-(2,6-Dioxopiperidin-1-yl)acetic acid | Water | 37 |

Conclusion

References

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

gChem. DMSO Physical Properties. [Link]

-

MDPI. (2024, March 6). Predicting Drug Solubility Using Different Machine Learning Methods. [Link]

- Szmant, H. H. (1986). Physical Properties of Dimethyl Sulfoxide and its Function in Biological Systems. In Biological Actions of Dimethyl Sulfoxide (pp. 1-21). New York Academy of Sciences.

-

Taylor & Francis Online. (2010, December 4). Prediction of drug solubility from molecular structure using a drug-like training set. [Link]

-

IntechOpen. (2020, May 11). The Importance of Solubility for New Drug Molecules. [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

LabXchange. (2024, February 29). Physical and Chemical Properties of Water. [Link]

-

ResearchGate. (2023, April 5). How To measure solubility for drugs in oils/emulsions?. [Link]

-

AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]

-

Connected Papers. (2025, July 31). Solubility in drug discovery: Significance and symbolism. [Link]

-

ResearchGate. (2025, August 5). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

-

ResearchGate. Physical properties of dimethyl sulphoxide and water. [Link]

-

ResearchGate. (2025, August 9). Prediction of drug solubility from molecular structure using a drug-like training set. [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

-

Wikipedia. Properties of water. [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Khan Academy. Solvent properties of water. [Link]

-

NCBI Bookshelf. Prediction of Drug-Like Properties. [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. [Link]

-

PubMed. (2012, October 9). Kinetic versus thermodynamic solubility: temptations and risks. [Link]

-

Regulations.gov. Dimethyl Sulfoxide (DMSO) Physical Properties. [Link]

-

ResearchGate. (2023, October 15). Basic Physicochemical Properties of Water. [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

BioAssay Systems. Shake Flask Method Summary. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-third report. [Link]

-

Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]

-

Turkish Journal of Pharmaceutical Sciences. DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE. [Link]

-

Phenomenex. HPLC Testing Procedure. [Link]

-

PubChem. 2-(2,6-dioxopiperidin-1-yl)acetic acid. [Link]

Sources

- 1. biomedpharmajournal.org [biomedpharmajournal.org]

- 2. wisdomlib.org [wisdomlib.org]

- 3. azolifesciences.com [azolifesciences.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Khan Academy [khanacademy.org]

- 7. LabXchange [labxchange.org]

- 8. gchemglobal.com [gchemglobal.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Physical Properties of Dimethyl Sulfoxide and its Function in Biological Systems [dmso.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. raytor.com [raytor.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. enamine.net [enamine.net]

- 16. who.int [who.int]

- 17. researchgate.net [researchgate.net]

- 18. pharmaguru.co [pharmaguru.co]

- 19. asianjpr.com [asianjpr.com]

- 20. HPLC Testing Procedure | Phenomenex [phenomenex.com]

- 21. turkjps.org [turkjps.org]

Technical Guide: Binding Affinity Assessment of 2-(2,6-Dioxopiperidin-1-yl)acetic acid to Cereblon E3 Ligase

Executive Summary

This technical guide provides a rigorous structural and experimental analysis of 2-(2,6-Dioxopiperidin-1-yl)acetic acid (CAS: 19171-19-8) as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase complex.

Critical Technical Assessment: Based on established Structure-Activity Relationship (SAR) data for the Thalidomide Binding Domain (TBD), this specific molecule—characterized by an N-substituted glutarimide (1-yl position)—is predicted to exhibit negligible or abolished binding affinity compared to canonical immunomodulatory drugs (IMiDs) like Thalidomide or Lenalidomide. The glutarimide nitrogen (NH) is a critical hydrogen bond donor required for high-affinity capture by the CRBN Tri-Trp pocket.

This guide details the structural rationale for this assessment and provides a validated Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol to empirically determine the

Part 1: Structural Mechanism & SAR Analysis

The Cereblon Binding Interface (The "Glutarimide Rule")

The binding of IMiDs to CRBN is driven by the insertion of the glutarimide ring into a hydrophobic cage formed by three tryptophan residues: Trp380, Trp386, and Trp400 (human CRBN numbering).

High-affinity binding requires a precise hydrogen-bonding network:

-

H-Bond Donor: The glutarimide imide NH donates a hydrogen bond to the backbone carbonyl of Glu377/His378 (or W380 backbone depending on crystal resolution interpretation).

-

H-Bond Acceptor: The glutarimide carbonyls accept hydrogen bonds from Trp386 and His378 .

Structural Flaw in 2-(2,6-Dioxopiperidin-1-yl)acetic acid

The subject molecule features an acetic acid moiety attached directly to the Nitrogen (Position 1) of the glutarimide ring.

-

Consequence: This substitution removes the essential proton required for the H-bond donor interaction.

-

Steric Clash: The carboxylate tail at the N-position likely creates a steric clash with the backbone of the Tri-Trp pocket, preventing deep insertion of the pharmacophore.

-

Prediction: Unlike C3-substituted analogs (e.g., 3-yl acetic acid derivatives used in PROTACs), this N1-substituted analog is expected to function as a non-binder (

) .

Visualization of the Binding Logic

Caption: Logical flow comparing the binding mechanism of canonical IMiDs versus the N-substituted target molecule.

Part 2: Validated Experimental Protocol (TR-FRET)

To empirically quantify the affinity (or lack thereof), the industry standard is a TR-FRET Competition Assay . This homogeneous assay measures the displacement of a fluorophore-labeled tracer by the test compound.

Assay Principle[1]

-

Protein: Human CRBN-DDB1 complex (His-tagged).[1]

-

Donor: Anti-6His antibody labeled with Europium (Eu) or Terbium (Tb).

-

Acceptor (Tracer): Cy5-conjugated Thalidomide (binds to the pocket).

-

Readout: When Tracer binds CRBN, FRET occurs (High Signal).[2] When the test compound displaces the Tracer, FRET decreases.[2]

Reagents & Buffer Conditions

| Component | Specification | Concentration (Final) |

| Assay Buffer | 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT | N/A |

| Protein | hCRBN-DDB1 (His-tagged) | 5 - 10 nM |

| Tracer | Cy5-Thalidomide | |

| Detection | Lanthanide-labeled Anti-His Ab | 2 nM |

| Test Compound | 2-(2,6-Dioxopiperidin-1-yl)acetic acid | Titration: 100 µM to 0.1 nM |

| Control | Lenalidomide or Pomalidomide | Positive Control |

Step-by-Step Workflow

-

Compound Preparation:

-

Dissolve 2-(2,6-Dioxopiperidin-1-yl)acetic acid in 100% DMSO to 10 mM.

-

Perform a 1:3 serial dilution in DMSO (10 points).

-

Dilute further into Assay Buffer to reach 4x final concentration (keep DMSO < 1% final).

-

-

Plate Setup (384-well Low Volume White Plate):

-

Step A: Add 5 µL of diluted Test Compound.

-

Step B: Add 5 µL of His-CRBN-DDB1 protein solution.

-

Step C: Add 5 µL of Cy5-Thalidomide Tracer.

-

Step D: Add 5 µL of Tb-Anti-His Antibody.

-

-

Incubation:

-

Seal plate and incubate for 60 minutes at Room Temperature (protect from light).

-

Note: Equilibrium is usually reached within 30-60 mins for glutarimide ligands.

-

-

Data Acquisition:

-

Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

-

Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

-

Emission 1 (Donor): 620 nm (Tb).[2]

-

Emission 2 (Acceptor): 665 nm (Cy5).

-

Data Analysis Logic

Calculate the TR-FRET Ratio:

Fit data to a 4-parameter logistic (4PL) equation to determine

Part 3: Data Interpretation & Troubleshooting

Expected Results

| Compound | Expected | Interpretation |

| Lenalidomide (Control) | ~1 - 3 µM | Validates assay performance. |

| Pomalidomide (Control) | ~0.1 - 0.5 µM | Validates high-sensitivity range. |

| Target Molecule (N-linked) | > 100 µM / No Fit | Confirms loss of binding due to N-substitution. |

Troubleshooting "False Negatives"

If you observe weak binding (

-

Purity Check: Ensure the sample is not contaminated with trace amounts of unsubstituted glutarimide (a common hydrolysis byproduct).

-

pH Sensitivity: At high pH (>8.0), glutarimides hydrolyze. Ensure buffer is pH 7.0 - 7.5.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the TR-FRET competition assay to determine CRBN binding affinity.

References

-

Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.[3] Nature, 512(7512), 49–53. [Link]

-

Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21(9), 803–809. [Link]

-

Matyskiela, M. E., et al. (2018). A Cereblon Modulator (CC-220) with Improved Degradation of Ikaros and Aiolos. Journal of Medicinal Chemistry, 61(2), 535–542. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Amide Coupling of 2-(2,6-Dioxopiperidin-1-yl)acetic Acid

Authored by: Gemini, Senior Application Scientist

Introduction

2-(2,6-Dioxopiperidin-1-yl)acetic acid and its derivatives are fundamental building blocks in modern medicinal chemistry and drug discovery. As the core structural motif of immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, this acid is a critical component for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[2][3][4] The formation of a stable amide bond between the carboxylic acid of the E3 ligase ligand and a linker attached to a target protein ligand is the most frequent and critical step in PROTAC synthesis.[5]

This document provides detailed application notes and protocols for the successful amide coupling of 2-(2,6-dioxopiperidin-1-yl)acetic acid with various amine-containing substrates. We will delve into the rationale behind the selection of different coupling reagents, bases, and solvents, offering field-proven insights to guide researchers in achieving high yields and purity.

The Critical Amide Bond Formation

The overall transformation discussed is the condensation reaction between 2-(2,6-dioxopiperidin-1-yl)acetic acid and a generic primary or secondary amine (R-NH₂ or R₁R₂NH) to form the corresponding amide. This reaction requires the activation of the carboxylic acid to overcome its inherent low electrophilicity.

Figure 1: General workflow for the amide coupling of 2-(2,6-Dioxopiperidin-1-yl)acetic acid.

Recommended Coupling Protocols

The choice of coupling reagent is dictated by factors such as the steric hindrance of the amine, the electronic properties of the substrates, the potential for racemization if chiral centers are present, and the ease of byproduct removal.[5][6] Below are three robust and widely applicable protocols for the amide coupling of 2-(2,6-dioxopiperidin-1-yl)acetic acid.

Protocol 1: HATU-Mediated Coupling

Expertise & Experience: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent known for its fast reaction rates and high yields, even with sterically hindered amines.[7][8][9] It operates by forming a highly reactive OAt-active ester.[7] The addition of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the hexafluorophosphate salt and to deprotonate the carboxylic acid.[10] For optimal results, pre-activation of the carboxylic acid with HATU and the base before adding the amine is the recommended order of addition to prevent potential side reactions of the amine with HATU.[10]

Protocol Steps:

-

To a solution of 2-(2,6-dioxopiperidin-1-yl)acetic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.1-0.5 M) under an inert atmosphere (N₂ or Ar), add HATU (1.1-1.2 eq.).

-

Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to the mixture and stir at room temperature for 15-30 minutes to allow for pre-activation.

-

Add the amine (1.0-1.1 eq.) to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water or saturated aqueous ammonium chloride solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Figure 2: Simplified schematic of HATU-mediated amide coupling.

Protocol 2: EDC/HOBt-Mediated Coupling

Expertise & Experience: The combination of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with an additive like 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.[11][12] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to a stable N-acylurea. HOBt acts as a scavenger for the O-acylisourea, forming an HOBt-active ester that is more reactive towards amines and less susceptible to racemization.[13][14] The urea byproduct from EDC is water-soluble, simplifying its removal during aqueous workup.[14]

Protocol Steps:

-

Dissolve 2-(2,6-dioxopiperidin-1-yl)acetic acid (1.0 eq.), the amine (1.0-1.1 eq.), and HOBt (1.1-1.2 eq.) in anhydrous dichloromethane (DCM) or DMF (0.1-0.5 M) under an inert atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC hydrochloride (1.1-1.5 eq.) to the reaction mixture in one portion.

-

If the amine is provided as a salt, add a non-nucleophilic base like DIPEA or triethylamine (TEA) (1.1-1.5 eq. relative to the amine salt).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with the reaction solvent or ethyl acetate.

-

Wash the organic layer sequentially with water, 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[12][15]

Protocol 3: T3P®-Mediated Coupling

Expertise & Experience: Propane phosphonic acid anhydride (T3P®) is a versatile and mild coupling reagent that is particularly advantageous for reactions with substrates prone to epimerization and for large-scale synthesis due to its safety profile and the easy removal of its water-soluble byproducts.[16][17] T3P® activates the carboxylic acid by forming a mixed anhydride.[16] It is often used with a base like pyridine or DIPEA.[18][19] The workup is straightforward, typically involving aqueous extraction to remove the phosphonic acid byproducts.[19]

Protocol Steps:

-

To a solution of 2-(2,6-dioxopiperidin-1-yl)acetic acid (1.0 eq.) and the amine (1.0-1.2 eq.) in a suitable solvent such as ethyl acetate, tetrahydrofuran (THF), or acetonitrile (MeCN) (0.1-0.5 M), add a tertiary amine base like pyridine or DIPEA (3.0-4.0 eq.).

-

Add T3P® (typically supplied as a 50% solution in a solvent like ethyl acetate or DMF) (1.5-2.0 eq.) dropwise to the mixture, maintaining the temperature at room temperature or slightly cooled (0-25 °C).

-

Stir the reaction at room temperature for 1-16 hours. The reaction can be gently heated if the substrates are unreactive.[18] Monitor progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and stir for 30 minutes.[18]

-

Separate the organic layer. Extract the aqueous layer with the reaction solvent.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Summary and Comparison

| Parameter | Protocol 1: HATU | Protocol 2: EDC/HOBt | Protocol 3: T3P® |

| Coupling Reagent | HATU | EDC·HCl | T3P® |

| Additive | None required | HOBt | None required |

| Stoichiometry (Acid:Amine:Reagent) | 1 : 1-1.1 : 1.1-1.2 | 1 : 1-1.1 : 1.1-1.5 | 1 : 1-1.2 : 1.5-2.0 |

| Base | DIPEA (2-3 eq.) | DIPEA or TEA (if needed) | Pyridine or DIPEA (3-4 eq.) |

| Solvent | DMF | DCM, DMF | EtOAc, THF, MeCN |

| Temperature | Room Temperature | 0 °C to Room Temperature | 0 °C to Reflux |

| Reaction Time | 2-12 hours | 12-24 hours | 1-16 hours |

| Key Advantages | High efficiency, fast, good for hindered substrates[8] | Cost-effective, water-soluble byproducts[14] | Low epimerization, easy workup, scalable[16][17] |

| Key Considerations | Higher cost, potential for amine side reactions[10] | Slower reaction times, HOBt is explosive[16] | Requires excess base |

Troubleshooting and Field Insights

-

Low Yield: If the reaction shows low conversion, consider increasing the equivalents of the coupling reagent and base. For sluggish reactions, gentle heating may be beneficial, particularly with the T3P® protocol. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.

-

Byproduct Removal: The choice of coupling reagent significantly impacts the ease of purification. EDC and T3P® are favored for their water-soluble byproducts.[14][16] If using phosphonium-based reagents like PyBOP, removal of phosphine oxide byproducts can be challenging on a small scale.[18]

-

Racemization: For couplings involving chiral amines or acids, racemization is a significant concern. T3P® is reported to cause very little epimerization.[16][17] Using additives like HOBt or its derivatives with carbodiimides also suppresses racemization.[13]

-

Solubility Issues: 2-(2,6-Dioxopiperidin-1-yl)acetic acid and its derivatives can have limited solubility. DMF is a good solvent for a wide range of substrates but can be difficult to remove.[7] A mixture of solvents may sometimes be necessary to ensure all components remain in solution.

Conclusion

The successful synthesis of molecules incorporating the 2-(2,6-dioxopiperidin-1-yl)acetic acid moiety via amide coupling is a routine yet critical operation in drug discovery. The choice of protocol depends on the specific characteristics of the amine substrate, scale, cost considerations, and the need to preserve stereochemical integrity. The HATU, EDC/HOBt, and T3P® protocols outlined in this guide represent robust and reliable methods that can be adapted to a wide variety of synthetic challenges. By understanding the causality behind the experimental choices, researchers can effectively troubleshoot and optimize their amide coupling reactions to accelerate the development of novel therapeutics.

References

-

PMC.

-

Wikipedia.

-

Aapptec Peptides.

-

AMRI.

-

PMC.

-

Reddit.

-

Reddit.

-

Enamine.

-

Common Organic Chemistry.

-

Bachem.

-

Organic Synthesis.

-

The domain rxweb-prd.com is registered by NetNames.

-

PMC.

-

Organic & Biomolecular Chemistry - RSC Publishing.

-

Fisher Scientific.

-

AAPPTEC - Peptides.

-

Nuvisan.

-

Sigma-Aldrich.

-

University of Dundee.

-

Scribd.

-

Common Organic Chemistry.

-

ResearchGate.

-

PMC.

-

PMC.

-

HepatoChem.

-

[T3p-promoted synthesis of a series of 2-aryl-3-phenyl-2,3-dihydro-4h-pyrido[3,2-e][15][20]thiazin-4-ones and their activity against the kinetoplastid parasite trypanosoma brucei.]([Link]) Semantic Scholar.

-

Current Chemistry Letters.

-

ResearchGate.

-

Encyclopedia.pub.

-

World Journal of Biology Pharmacy and Health Sciences.

-

OUCI.

-

Reddit.

Sources

- 1. Development of Analogs of Thalidomide | Encyclopedia MDPI [encyclopedia.pub]

- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nuvisan.com [nuvisan.com]

- 5. hepatochem.com [hepatochem.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. HATU - Wikipedia [en.wikipedia.org]

- 8. HATU - Enamine [enamine.net]

- 9. peptide.com [peptide.com]

- 10. reddit.com [reddit.com]

- 11. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. bachem.com [bachem.com]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 17. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 18. reddit.com [reddit.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. peptide.com [peptide.com]

Application Note & Protocol: Conjugating Linkers to the Carboxylic Group of 2-(2,6-Dioxopiperidin-1-yl)acetic acid

Abstract

This document provides a comprehensive guide for the chemical conjugation of linker molecules to the carboxylic acid moiety of 2-(2,6-dioxopiperidin-1-yl)acetic acid, a pivotal building block in the synthesis of targeted protein degraders. As a derivative of thalidomide, this compound serves as a potent E3 ubiquitin ligase-recruiting ligand, specifically for Cereblon (CRBN).[1] Its effective coupling to a linker, which is subsequently attached to a target protein ligand, is a critical step in the generation of Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.[2][3] This guide details two robust, commonly employed protocols for amide bond formation: one utilizing the carbodiimide-based reagent EDC in conjunction with NHS, and another employing the highly efficient uronium salt HATU. We delve into the mechanistic rationale behind these methods, provide step-by-step experimental procedures, and outline essential techniques for reaction monitoring, purification, and final product characterization.

Introduction: The Central Role of CRBN Ligands in Targeted Protein Degradation

The field of therapeutic intervention is undergoing a paradigm shift from occupancy-driven inhibition to event-driven pharmacology.[4] A leading modality in this new era is Targeted Protein Degradation (TPD), which utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[5] PROTACs are heterobifunctional molecules at the forefront of this strategy, comprised of a ligand for a protein of interest (POI) and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[6]

By inducing proximity, the PROTAC forms a ternary complex between the POI and the E3 ligase, triggering the ubiquitination of the POI and marking it for destruction by the proteasome.[4][5] 2-(2,6-Dioxopiperidin-1-yl)acetic acid is a foundational scaffold for recruiting the Cereblon (CRBN) E3 ligase, one of the most successfully exploited ligases in PROTAC development.[1][6] The carboxylic acid handle on this molecule provides a versatile and strategically positioned point for linker attachment. The formation of a stable amide bond between this carboxyl group and an amine-functionalized linker is therefore a cornerstone reaction in the synthesis of countless PROTACs.

Caption: PROTAC assembly and mechanism of action.

The Chemistry of Carboxyl Group Activation

The direct condensation of a carboxylic acid and an amine to form an amide bond is a kinetically slow and thermodynamically unfavorable process under standard laboratory conditions, requiring high temperatures that are incompatible with complex molecules.[7] Therefore, the carboxylic acid must first be converted into a more reactive electrophilic species. This process, known as "activation," involves reacting the carboxyl group with a coupling reagent to form a highly reactive intermediate that is readily attacked by the amine nucleophile.[7][8]

This guide focuses on two of the most reliable and widely adopted activation strategies in medicinal chemistry:

-

Carbodiimide-Mediated Coupling: Using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an N-hydroxysuccinimide (NHS) additive.

-

Onium Salt-Mediated Coupling: Using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Comparative Overview of Coupling Reagents

The choice between coupling reagents depends on factors such as substrate complexity, steric hindrance, potential for racemization (if chiral centers are adjacent), reaction efficiency, and cost.

| Parameter | EDC / NHS | HATU |

| Mechanism | Forms an O-acylisourea intermediate, which is converted to a more stable NHS-ester for reaction with the amine.[9] | Forms a highly reactive HOAt-ester, which rapidly acylates the amine. |

| Reagents | Carboxylic Acid (1 eq), Amine (1.1 eq), EDC·HCl (1.2 eq), NHS (1.2 eq), Base (optional, e.g., DIPEA 1-2 eq) | Carboxylic Acid (1 eq), Amine (1.1 eq), HATU (1.2 eq), Base (e.g., DIPEA 2-3 eq) |

| Solvent | Anhydrous DMF, DCM | Anhydrous DMF, DCM |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 4 - 24 hours | 1 - 6 hours |

| Pros | Cost-effective; water-soluble urea byproduct is easily removed via aqueous workup. | High efficiency, faster reaction rates, low racemization, effective for hindered substrates.[8] |

| Cons | Slower reaction rates; may be less effective for sterically demanding substrates. | Higher cost; byproduct removal requires chromatography. |

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All solvents should be anhydrous grade.

Materials and Reagents:

-

2-(2,6-Dioxopiperidin-1-yl)acetic acid

-

Amine-terminated linker of choice

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

N-Hydroxysuccinimide (NHS)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Protocol 1: EDC/NHS Mediated Amide Coupling

This protocol leverages the water-solubility of the EDC byproduct for a simplified purification.[9]

Step-by-Step Procedure:

-

Reactant Dissolution: To a clean, dry round-bottom flask under an inert atmosphere, add 2-(2,6-dioxopiperidin-1-yl)acetic acid (1.0 eq) and N-hydroxysuccinimide (NHS, 1.2 eq). Dissolve the solids in anhydrous DMF to a concentration of approximately 0.1 M.

-

Rationale: NHS is added at the start to immediately trap the highly reactive O-acylisourea intermediate as it forms, preventing side reactions.

-

-

Activation: Cool the flask to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) to the stirred solution in one portion.

-

Rationale: Starting the reaction at 0 °C helps to control the initial exothermic activation step and maintain the stability of the active ester.

-

-

Pre-activation Stirring: Allow the mixture to stir at 0 °C for 15-30 minutes. The solution should remain clear.

-

Amine Addition: Add the amine-terminated linker (1.1 eq) to the reaction mixture. If the amine is a solid, it can be pre-dissolved in a minimal amount of anhydrous DMF.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 4-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed. (See Section 5).

Protocol 2: HATU Mediated Amide Coupling

This protocol is recommended for more challenging or sterically hindered substrates due to the high reactivity of HATU.[8]

Step-by-Step Procedure:

-

Reactant Dissolution: To a clean, dry round-bottom flask under an inert atmosphere, add 2-(2,6-dioxopiperidin-1-yl)acetic acid (1.0 eq) and HATU (1.2 eq). Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.

-

Base Addition & Pre-activation: Cool the flask to 0 °C in an ice bath. Add DIPEA (2.5 eq) dropwise to the stirred solution.

-

Rationale: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, facilitating its reaction with HATU, and also neutralizes the generated hexafluorophosphate anion.

-

-

Pre-activation Stirring: Allow the mixture to stir at 0 °C for 10-20 minutes. This "pre-activation" step ensures the formation of the reactive HOAt-ester before the amine is introduced.

-

Amine Addition: Add the amine-terminated linker (1.1 eq), either neat or as a solution in a minimal amount of anhydrous DMF/DCM.

-

Reaction Progression: The reaction can be stirred at 0 °C for 1-2 hours or allowed to warm to room temperature and stirred for 1-6 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within a few hours. (See Section 5).

Sources

- 1. A Platform for the Rapid Synthesis of Molecular Glues (Rapid-Glue) under Miniaturized Conditions for Direct Biological Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Molecular Glue - Revolutionizing Drug Discovery | Learn More Now [vipergen.com]

- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 6. academic.oup.com [academic.oup.com]

- 7. hepatochem.com [hepatochem.com]

- 8. bachem.com [bachem.com]

- 9. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

Reaction conditions for attaching PEG linkers to Thalidomide acid

Application Note: Optimized Reaction Conditions for Attaching PEG Linkers to Thalidomide Acid

Executive Summary

This guide details the synthetic protocols for conjugating polyethylene glycol (PEG) linkers to Thalidomide-4-carboxylic acid (and related derivatives), a critical step in the development of Proteolysis Targeting Chimeras (PROTACs). The primary challenge in this synthesis is preserving the integrity of the glutarimide ring , which is susceptible to hydrolysis and racemization under basic conditions. This note provides two validated workflows: direct amide coupling via HATU and a two-step NHS-ester activation, designed to maximize yield while maintaining the biological activity of the Cereblon (CRBN) ligand.

Strategic Analysis: The "Achilles' Heel" of Thalidomide Chemistry

Before initiating synthesis, researchers must understand the stability profile of the starting material. Thalidomide-4-carboxylic acid contains two distinct imide systems:

-

Phthalimide: Generally stable under standard coupling conditions.

-

Glutarimide: Highly sensitive to base-mediated hydrolysis (ring-opening) and racemization at the chiral

-carbon.

Key Success Factor: The reaction pH must be strictly controlled. While tertiary amines (DIPEA/TEA) are necessary for amide coupling, their excess or prolonged exposure in the presence of water (even atmospheric moisture) will degrade the glutarimide ring into inactive dicarboxylic acid byproducts.

DOT Diagram 1: Chemical Strategy & Degradation Pathways

Figure 1: Reaction pathway highlighting the competition between desired conjugation and base-mediated degradation.

Experimental Protocols

Protocol A: Direct Amide Coupling (HATU Method)

Recommended for standard PEG-amines where high coupling efficiency is required.

Materials:

-

Thalidomide-4-carboxylic acid (1.0 equiv)[1]

-

NH2-PEG(n)-X (Linker, 1.1 – 1.2 equiv)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 – 3.0 equiv)

-

Solvent: Anhydrous DMF (Dimethylformamide) or DMSO. Note: DMF is preferred for easier workup; DMSO for solubility issues.

Step-by-Step Procedure:

-

Preparation (Inert Atmosphere): Flame-dry a reaction vial and purge with Nitrogen or Argon. Dissolve Thalidomide-4-carboxylic acid (e.g., 0.1 mmol) in anhydrous DMF (1.0 mL).

-

Expert Tip: Ensure the concentration is 0.1 M – 0.2 M. Too dilute reactions slow down kinetics, increasing the window for side reactions.

-

-

Activation: Add HATU (0.12 mmol) to the solution. Stir for 2 minutes.

-

Base Addition: Add DIPEA (0.25 mmol) dropwise. The solution typically turns yellow. Stir for 5 minutes to form the activated ester.

-

Critical Control: Do not let this sit for >10 minutes before adding the amine.

-

-

Coupling: Add the PEG-amine (0.11 mmol) dissolved in minimal DMF.

-

Reaction: Stir at Room Temperature (20-25°C) .

-

Monitoring: Check via LC-MS after 1 hour. Most HATU couplings are complete within 1-3 hours. Avoid overnight stirring if conversion is >90% to prevent racemization.

-

-

Workup (Non-Aqueous Preferred):

-

Dilute with Ethyl Acetate (EtOAc).

-

Wash with 0.1 N HCl (rapidly) or saturated NH4Cl to remove base. Avoid NaHCO3 washes if possible, or perform them very quickly and cold.

-

Wash with Brine, dry over Na2SO4, and concentrate.

-

-

Purification: Flash chromatography (DCM/MeOH gradient) or Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: NHS-Ester Activation (Two-Step Method)

Recommended for precious amines or when "Thalidomide-NHS" stocks are desired.

-

Activation: Dissolve Thalidomide-4-COOH (1.0 eq) and N-Hydroxysuccinimide (NHS) (1.2 eq) in anhydrous DMF.

-

Coupling Agent: Add EDC.HCl (1.5 eq). Stir at RT for 12-16 hours.

-

Isolation (Optional but recommended): Precipitate the NHS-ester by adding cold water or ether (depending on solubility). Filter and dry.

-

Stability Note: The NHS ester is stable for weeks at -20°C if kept dry.

-

-

Conjugation: React Thalidomide-NHS (1.0 eq) with PEG-Amine (1.1 eq) and DIPEA (1.5 eq) in DMF for 2-4 hours. This method uses less base and often yields cleaner products.

Data Summary & Optimization Matrix

| Parameter | Recommended Condition | Why? | Risk Factor |

| Solvent | DMF (Anhydrous) | Good solubility for both Thalidomide and polar PEGs. | DMF decomposition (dimethylamine) can react with activated esters over long times. |

| Coupling Agent | HATU | Fast kinetics (1-2 hrs); high conversion. | Expensive; requires careful removal of byproducts. |

| Base | DIPEA (2-3 eq) | Non-nucleophilic; buffers the reaction. | High Risk: Excess base hydrolyzes glutarimide ring. |

| Temperature | 20°C - 25°C | Balance between rate and stability. | >40°C accelerates racemization significantly. |

| Stoichiometry | Acid:Amine (1 : 1.1) | Slight excess of amine ensures full consumption of the difficult-to-remove Thalidomide acid. | Large excess of amine complicates purification. |

Troubleshooting Logic (Decision Tree)

DOT Diagram 2: Troubleshooting Workflow

Figure 2: Decision tree for optimizing reaction conditions based on LC-MS feedback.

References

-

BenchChem Technical Support. (2025).[1][2][3][4] Optimizing Reaction Conditions for Coupling Thalidomide-PEG4-COOH. Retrieved from

-

BroadPharm. (2022). Protocol for Amino PEG and NHS Ester Coupling. Retrieved from

-

MedChemExpress. (2024). Thalidomide-PEG4-COOH: E3 Ligase Ligand-Linker Conjugates.[5] Retrieved from

-

Lohbeck, J., & Miller, T. (2016).[6][7] Practical synthesis of a phthalimide-based cereblon ligand to enable PROTAC development. Bioorganic & Medicinal Chemistry Letters. Retrieved from

-

Tocris Bioscience. Thalidomide-4-hydroxyacetate: Degrader Building Blocks. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. rndsystems.com [rndsystems.com]

- 7. Thalidomide-4-hydroxyacetate | CAS 1061605-21-7 | Degrader Building Block [bio-techne.com]

Application Note: High-Efficiency Preparation of Functionalized CRBN Ligands for PROTAC Development

Abstract

The recruitment of the E3 ubiquitin ligase Cereblon (CRBN) is a cornerstone strategy in the design of Proteolysis Targeting Chimeras (PROTACs) and Molecular Glues. While the immunomodulatory imide drugs (IMiDs)—thalidomide, lenalidomide, and pomalidomide—are established binders, their chemical modification to include a "linker handle" without compromising binding affinity is a critical synthetic challenge. This Application Note provides a validated, step-by-step protocol for synthesizing 4-fluorothalidomide , a versatile electrophilic intermediate, and its subsequent functionalization via nucleophilic aromatic substitution (

Introduction: The CRBN Ligand Landscape

Cereblon forms part of the CRL4

Structural Considerations for Ligand Design

-

The Glutarimide Ring: Essential for H-bond interactions with the CRBN backbone (specifically His378 and Trp380). This moiety is hydrolytically unstable at physiological pH (t

≈ 24h at pH 7.4) and prone to racemization.[2][3] -

The Phthalimide Core: The solvent-exposed region suitable for linker attachment.

-

Vector Analysis:

-

C4-Position (Pomalidomide-like): The most common attachment point. Derivatization here (usually via an amine) points the linker out of the binding pocket towards the solvent, minimizing steric clash with the E3 ligase.

-

C5-Position (Lenalidomide-like): Alternative vector, often used to tune physicochemical properties or ternary complex geometry.

-

Mechanism of Action (Ternary Complex)

The efficacy of a PROTAC is driven by the formation of a stable Ternary Complex (Target:PROTAC:E3). The diagram below illustrates the recruitment mechanism.

Figure 1: Mechanism of PROTAC-mediated protein degradation via CRBN recruitment.

Chemical Strategy: The Fluorothalidomide Route

Direct alkylation of pomalidomide (4-amino-thalidomide) is often low-yielding due to the poor nucleophilicity of the aniline nitrogen. A superior strategy involves synthesizing 4-fluorothalidomide , which serves as a reactive electrophile for

Key Advantages:

-

Regioselectivity: Fluorine at the C4 position directs substitution exclusively to that site.

-

Versatility: Allows the introduction of diverse linkers (alkyl, PEG, rigid piperazines) using a single intermediate.

-

Atom Economy: Avoids protection/deprotection steps associated with other routes.

Experimental Protocols

Protocol A: Synthesis of 4-Fluorothalidomide

Objective: Preparation of the electrophilic scaffold from commercially available precursors.

Reagents:

-

3-Fluorophthalic anhydride (CAS: 652-39-1)

-

3-Aminopiperidine-2,6-dione hydrochloride (Glutarimide HCl) (CAS: 24666-56-6)

-

Potassium Acetate (KOAc)

-

Glacial Acetic Acid (AcOH)

Step-by-Step Procedure:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-fluorophthalic anhydride (1.0 eq, 5.0 mmol, 830 mg) and 3-aminopiperidine-2,6-dione HCl (1.0 eq, 5.0 mmol, 823 mg) in glacial acetic acid (25 mL).

-

Base Addition: Add Potassium Acetate (3.0 eq, 15.0 mmol, 1.47 g). Note: KOAc buffers the HCl and facilitates the condensation.

-

Reflux: Heat the reaction mixture to reflux (120°C) for 12–16 hours under an inert atmosphere (

). The solution should turn from a suspension to a clear, slightly dark solution. -

Workup: Cool the mixture to room temperature. Most of the acetic acid can be removed via rotary evaporation (use a toluene azeotrope if necessary to remove traces).

-

Precipitation: Add cold water (50 mL) to the residue and stir vigorously for 30 minutes. The product, 4-fluorothalidomide, typically precipitates as a grey/off-white solid.

-

Purification: Filter the solid and wash with water (3 x 20 mL) and cold ethanol (1 x 10 mL). Dry under high vacuum.

-

Yield expectation: 65–75%.

-

QC Check:

H NMR should show the glutarimide proton at

-

Protocol B: Functionalization via (Linker Attachment)

Objective: Installing a diamine linker to create a "PROTAC Handle."

Reagents:

-

4-Fluorothalidomide (from Protocol A)[4]

-

N-Boc-diaminopropane (or desired mono-protected diamine linker)

-

N,N-Diisopropylethylamine (DIPEA)

-

DMSO (anhydrous) or NMP

Step-by-Step Procedure:

-

Dissolution: Dissolve 4-fluorothalidomide (1.0 eq, 1.0 mmol, 276 mg) in anhydrous DMSO (3 mL).

-

Reagent Addition: Add the N-Boc-diamine linker (1.2 eq, 1.2 mmol) and DIPEA (2.5 eq, 2.5 mmol).

-

Reaction:

-

Method A (Thermal): Heat to 90°C in an oil bath for 12–24 hours.

-

Method B (Microwave - Recommended): Heat at 120°C for 30–60 minutes in a sealed microwave vial. This significantly reduces thermal degradation of the glutarimide ring.

-

-

Monitoring: Monitor by LC-MS. The fluorine displacement is indicated by the mass shift (+Linker Mass - HF).

-

Workup: Pour the reaction mixture into ice-water (30 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Purify via Flash Column Chromatography (SiO2, 0-10% MeOH in DCM).

-

Deprotection (Optional): If immediate conjugation is required, treat with TFA/DCM (1:4) for 1 hour to remove the Boc group, yielding the free amine ready for Warhead attachment.

Synthetic Workflow Diagram

Figure 2: Synthetic route for generating functionalized CRBN ligands from fluorinated precursors.

Quality Control & Stability Data

Analytical Characterization

For the final Pomalidomide-linker construct, ensure the following NMR diagnostic peaks are present:

-

Glutarimide NH: Singlet at ~11.0–11.1 ppm (DMSO-

).[5] Loss of this peak indicates hydrolysis. -

Methine CH: Doublet of doublets at ~5.0–5.1 ppm (Chiral center).

-

Aromatic Region: Should show a triplet (t) and two doublets (d) pattern typical of the 1,2,3-substituted benzene ring of Pomalidomide (approx 7.0–7.6 ppm).

Comparative Binding Affinity

When selecting a ligand, consider the binding affinity (

| Ligand Scaffold | Solubility | Notes | |

| Thalidomide | ~250 nM | Low | Baseline binder; often weakest. |

| Lenalidomide | ~178 nM | Moderate | Higher affinity; lacks C4 carbonyl. |

| Pomalidomide | ~157 nM | Low | Preferred Scaffold. High affinity & C4 vector. |

Data sourced from Fischer et al., Nature 2014.

Stability Warning

The glutarimide ring is susceptible to spontaneous hydrolysis in aqueous media.

-

Storage: Store dry at -20°C.

-

In Solution: DMSO stocks are stable. In cell culture media (pH 7.4), the half-life is approx. 24 hours. Plan biological assays accordingly (refresh media for long-duration experiments).

Functional Validation: TR-FRET Binding Assay

To verify that your functionalized ligand still recruits CRBN, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay is recommended.

Protocol Summary:

-

Components: Recombinant CRBN-DDB1 complex (His-tagged), Fluorophore-labeled Thalidomide (Tracer), and Terbium-labeled anti-His antibody (Donor).

-

Setup: Incubate CRBN complex with the Tb-Donor and Thalidomide-Tracer. This generates a high FRET signal.

-

Competition: Titrate your synthesized ligand. If it binds CRBN, it will displace the Tracer, causing a decrease in FRET signal.

-

Analysis: Plot FRET ratio vs. log[Concentration] to determine

. A functional PROTAC handle should retain an

References

-

Structure & Affinity: Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.[6] Nature, 512(7512), 49–53. Link

-

Synthetic Route (Fluorothalidomide): Man, H. W., et al. (2003).

-Fluoro-substituted thalidomide analogues.[3][4] Bioorganic & Medicinal Chemistry Letters, 13(20), 3415-3417. Link -

PROTAC Design Principles: Chamberlain, P. P., & Hamann, L. G. (2019). Development of targeted protein degradation therapeutics.[7][8][9][10] Nature Chemical Biology, 15, 937–944. Link

-

Glutarimide Stability: Bartlett, J. B., et al. (2004). The evolution of thalidomide and its IMiD derivatives as anticancer agents. Nature Reviews Cancer, 4, 314–322. Link

Sources

- 1. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]

- 2. The contribution of cyclic imide stereoisomers on cereblon-dependent activity - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01371B [pubs.rsc.org]

- 3. Concise asymmetric synthesis of configurationally stable 4-trifluoromethyl thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of 4-[(18)F]fluorothalidomide for the in vivo studies of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pomalidomide synthesis - chemicalbook [chemicalbook.com]

- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(2,6-Dioxopiperidin-1-yl)acetic Acid Amide Coupling

Executive Summary & Root Cause Analysis

The Core Challenge: The coupling of 2-(2,6-dioxopiperidin-1-yl)acetic acid (an N-substituted glutarimide) presents a specific chemoselectivity challenge. While the carboxylic acid moiety is the intended reaction site, the glutarimide ring itself is an electrophilic trap.

The 2,6-dioxopiperidine ring is thermodynamically unstable in the presence of nucleophiles and bases. The two carbonyls flanking the nitrogen are susceptible to nucleophilic attack, leading to ring-opening hydrolysis (forming dicarboxylic acid byproducts) or transamidation (where the amine attacks the ring instead of the activated ester).

Primary Yield Killers:

-

Base-Mediated Hydrolysis: High pH (>8.0) during reaction or workup rapidly opens the ring.

-

Competitive Nucleophilic Attack: If activation of the carboxylic acid is slow, the amine partner may attack the glutarimide ring carbonyls.

-

Over-Activation: Highly reactive species (like acid chlorides) can lead to self-condensation or degradation of the glutarimide core.

Decision Matrix: Selecting the Right Coupling System

Do not default to standard peptide coupling conditions (e.g., EDC/NHS or HATU/DIPEA) without assessing the risks below.

| Feature | T3P (Propylphosphonic Anhydride) | HATU / COMU | EDC / NHS | Acid Chloride |

| Recommendation | ⭐⭐⭐⭐⭐ (Gold Standard) | ⭐⭐⭐ (Standard) | ⭐⭐ (Slow) | ⛔ (Avoid) |

| Mechanism | Anhydride formation; highly selective for COOH. | Uronium active ester; very fast. | Carbodiimide; forms active ester.[1][2] | Chlorination; non-selective. |

| Base Requirement | Low (NMM or Pyridine). | Medium/High (DIPEA). | Low (None or catalytic). | N/A |

| Risk of Ring Opening | Lowest. Acidic byproducts buffer the reaction. | Medium. Requires excess base which threatens the ring. | Low. But reaction is slow, allowing side reactions. | Extreme. |

| Epimerization Risk | Negligible.[3] | Low (if reaction is fast). | Low. | High. |

| Workup | Water-soluble byproducts; simple wash. | Requires acid wash to remove urea/guanidine. | Urea byproducts can be difficult to remove.[4] | N/A |

Mechanistic Visualization

The following diagram illustrates the kinetic competition between the desired amide coupling and the undesired ring-opening pathways.

Figure 1: Kinetic competition pathway. Success depends on the rate of "Activated" formation exceeding the rate of ring attack.

Optimized Protocols

Protocol A: The T3P Method (Recommended)

Best for: Scale-up, valuable amines, and preventing epimerization.

Rationale: T3P (50% in EtOAc/DMF) acts as a water scavenger and operates well with weaker bases like N-Methylmorpholine (NMM) or Pyridine, keeping the pH lower than DIPEA-mediated reactions.

-

Dissolution: Dissolve 2-(2,6-dioxopiperidin-1-yl)acetic acid (1.0 equiv) and the Amine partner (1.1 equiv) in anhydrous Ethyl Acetate (or DMF if solubility is poor).

-

Base Addition: Cool to 0°C. Add N-Methylmorpholine (NMM) (2.5 – 3.0 equiv).

-

Note: Avoid DIPEA if possible; NMM is less basic and reduces ring hydrolysis risk.

-

-

Activation: Add T3P (50% w/w solution) (1.5 – 2.0 equiv) dropwise over 5 minutes.

-

Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.

-

Target Time: 1–4 hours. (Prolonged stirring increases side reactions).

-

-

Workup (Crucial):

-

Dilute with EtOAc.

-

Wash 1: Water.[5]

-

Wash 2: 0.5M KHSO₄ or dilute HCl (pH 2-3). Do NOT use NaHCO₃ or basic washes.

-

Wash 3: Brine.

-

Dry over Na₂SO₄ and concentrate.

-

Protocol B: The HATU/Collidine Method (Alternative)

Best for: High-throughput screening or very unreactive amines.

Rationale: HATU is faster than T3P but requires careful base management. We substitute DIPEA with 2,4,6-Collidine (Sym-collidine), a non-nucleophilic base that buffers the reaction effectively without spiking the pH as drastically as DIPEA.

-

Dissolution: Dissolve Acid (1.0 equiv) in anhydrous DMF .

-

Pre-activation: Add HATU (1.05 equiv) and 2,4,6-Collidine (2.5 equiv). Stir for exactly 2-5 minutes.

-

Warning: Do not pre-activate for >10 mins; the active ester can hydrolyze or rearrange.

-

-

Coupling: Add the Amine partner (1.1 equiv) immediately.

-

Reaction: Stir at RT for 1–2 hours.

-

Quench: Quench immediately with 0.1M HCl or water once starting material is consumed.

Troubleshooting & FAQs

Q1: My LCMS shows a mass of [M+18]. What is this?

-

Diagnosis: This is the ring-opened hydrolysis product . The glutarimide ring has opened to form a dicarboxylic acid derivative (or mono-amide/mono-acid).

-

Fix: Your reaction conditions are too basic or "wet".

-

Switch from DIPEA to NMM or Collidine.

-

Ensure solvents are anhydrous (DMF is hygroscopic; use fresh bottles).

-

Eliminate any basic wash steps (NaHCO₃) during workup.

-

Q2: The reaction is stalled at 50% conversion. Should I add more base?

-

Diagnosis: Adding more base will likely destroy the remaining glutarimide ring before it drives the coupling.

-

Fix: Do not add base. Instead, add a fresh aliquot of T3P (0.5 equiv) . If the amine is unreactive, consider heating to 40°C only if using T3P (HATU decomposes with heat).

Q3: My product degrades during silica column purification.

-

Diagnosis: Silica gel is slightly acidic, which is usually fine, but if your eluent contains Ammonia or Triethylamine (often used to streak amines), you will open the ring.

-

Fix:

-

Use neutral eluents (DCM/MeOH).

-

If a modifier is needed, use Acetic Acid or Formic Acid (0.1%), never a base.

-

Reverse Phase (C18) with Water/Acetonitrile (0.1% Formic Acid) is preferred over normal phase silica for these polar compounds.

-

Q4: Can I use EDC/HOBt?

-

Answer: Yes, but it is often slower. If you must use carbodiimides, use EDC/Oxyma . Oxyma is superior to HOBt/HOAt for suppressing racemization and increasing rate, which is critical to "beat" the ring-opening side reaction.

References

-

Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews , 116(19), 11754–11844.

- Context: Establishes T3P as a superior reagent for suppressing epimerization and side reactions in sensitive substr

-

Govindan, K., & Lin, W. Y. (2021).[5] Ring Opening/Site Selective Cleavage in N-Acyl Glutarimide to Synthesize Primary Amides. Organic Letters , 23(5), 1600–1605.

- Context: Provides mechanistic evidence of glutarimide ring instability and ring-opening pathways under basic conditions (LiOH), validating the need for base-free or low-base protocols.

-

Bale, S., et al. (2018). Propylphosphonic Anhydride (T3P): A Versatile Reagent for Organic Synthesis.[3] Organic Process Research & Development , 22(10).

- Context: Detailed review of T3P utility in coupling acid-sensitive or epimerization-prone substr

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews , 38, 606-631.

- Context: Comparative analysis of HATU vs. other reagents, highlighting the risks of uronium salts in basic media.

Sources

Technical Support Center: Purification of Thalidomide-Based PROTACs

Introduction: The Glutarimide Dilemma

Welcome to the technical support center. If you are working with Thalidomide, Pomalidomide, or Lenalidomide-based PROTACs, you are likely facing a specific set of purification challenges derived from the chemical fragility of the glutarimide ring .

While the warhead (POI ligand) often dictates the hydrophobicity, the E3 ligase ligand (Cereblon binder) dictates the stability. The glutarimide moiety is susceptible to spontaneous, non-enzymatic hydrolysis in aqueous solutions, a reaction driven principally by pH and temperature.[1]

This guide moves beyond generic HPLC protocols to address the specific physicochemical constraints of Thalidomide-based degraders.

Chemical Stability & Solvent Selection[2][3]

The Hydrolysis Mechanism

Before attempting purification, you must understand the degradation pathway. Above pH 7.0, the glutarimide ring undergoes nucleophilic attack by hydroxide ions, leading to ring-opening. This results in a byproduct typically +18 Da (mass of water) heavier than your target.

Key Constraint: You must maintain a pH < 6.0 throughout the entire workup and purification process.

Figure 1: Mechanism of glutarimide ring hydrolysis. The reaction is base-catalyzed and irreversible, rendering the PROTAC inactive against Cereblon.

Solvent Compatibility Table

Thalidomide-based PROTACs often exhibit "brick-dust" solubility—poor in water, poor in pure organic solvents.

| Solvent System | Suitability | Notes |

| DMSO | High | Standard for injection. Warning: Can freeze in lines if not mixed with MeOH/ACN. |

| DMF | Medium | Good solubility, but difficult to remove via lyophilization. Can decompose to dimethylamine, reacting with the PROTAC. |

| Water + 0.1% TFA | High | Essential aqueous phase.[2] Stabilizes the glutarimide ring (pH ~2). |

| Acetonitrile (ACN) | High | Preferred organic modifier. Lower backpressure than Methanol. |

| Methanol | Medium | Good for solubility, but high backpressure. Can cause transesterification if warhead has esters. |

| Ammonium Bicarbonate | FORBIDDEN | High pH (7.5–8.0) will destroy the thalidomide moiety within hours. |

Method Development & Purification Protocol

Step-by-Step Protocol: Reverse-Phase HPLC

Objective: Isolate >95% pure PROTAC while preventing on-column hydrolysis.

-

System Preparation:

-

Purge lines with 0.1% Trifluoroacetic Acid (TFA) in Water (Solvent A) and 0.1% TFA in Acetonitrile (Solvent B).

-

Why TFA? Formic acid (0.1%) is acceptable, but TFA (pH ~2) provides stronger ion suppression and better peak shape for the often basic nitrogen atoms in the linker/warhead.

-

-

Sample Dissolution (The "Sandwich" Injection):

-

Dissolve crude solid in minimal DMSO.

-

Dilute 1:1 with 50% ACN/Water (with 0.1% TFA) immediately before injection.

-

Reasoning: Injecting pure DMSO can cause the PROTAC to precipitate ("crash out") when it hits the aqueous mobile phase, clogging the column head.

-

-

Gradient Strategy:

-

Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 5 µm, 100 Å.

-

Flow: 15–20 mL/min (for 19mm prep columns).

-

Gradient:

-

0–2 min: 5% B (Equilibration)

-

2–15 min: 5% → 95% B (Linear Gradient)

-

15–18 min: 95% B (Wash)

-

-

Note: Thalidomide PROTACs usually elute between 40–70% B depending on the warhead hydrophobicity.

-

-

Fraction Collection:

-

Trigger: UV Absorbance (254 nm for aromatic systems).

-

Immediate Action: Place collected fractions on ice. Do not leave them at room temperature.

-

-

Post-Purification:

-

Pool fractions immediately.

-

Lyophilize directly. Do not use rotary evaporation at elevated temperatures (>40°C) as this accelerates degradation.

-

Troubleshooting Guide (FAQ)

Q1: I see a "split peak" in my chromatogram. Is my compound impure?

Diagnosis: This is likely diastereomer separation , not an impurity.

-